

A Technical Guide to the Chemical Structure and Synthesis of Lomerizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomerizine dihydrochloride, a potent calcium channel blocker, is a crucial therapeutic agent in the management of migraines. This technical guide provides an in-depth exploration of its chemical architecture and a detailed overview of its synthesis. The document elucidates the structural characteristics, physicochemical properties, and established synthetic methodologies, with a focus on providing actionable data and protocols for research and development professionals.

Chemical Structure and Properties

Lomerizine dihydrochloride is the hydrochloride salt of **Lomerizine**, a diphenylpiperazine derivative. Its systematic IUPAC name is 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride.[1] The presence of two fluorine atoms on the phenyl rings and a trimethoxy-substituted benzyl group are key features of its molecular structure.

The chemical structure of **Lomerizine** free base is depicted below:

Chemical structure of Lomerizine

Caption: Chemical structure of **Lomerizine** free base.



The dihydrochloride salt is formed by the protonation of the two nitrogen atoms in the piperazine ring.

Physicochemical Properties

A summary of the key physicochemical properties of **Lomerizine** dihydrochloride is presented in Table 1. This data is essential for formulation development, analytical method development, and quality control.

Property	Value	Reference
Molecular Formula	C27H30F2N2O3 · 2HCl	[1]
Molecular Weight	541.46 g/mol	[2]
CAS Number	101477-54-7	[1]
Appearance	White or off-white crystalline powder	[3]
Melting Point	204-207°C	
Purity	≥98%	_

Table 1: Physicochemical Properties of **Lomerizine** Dihydrochloride.

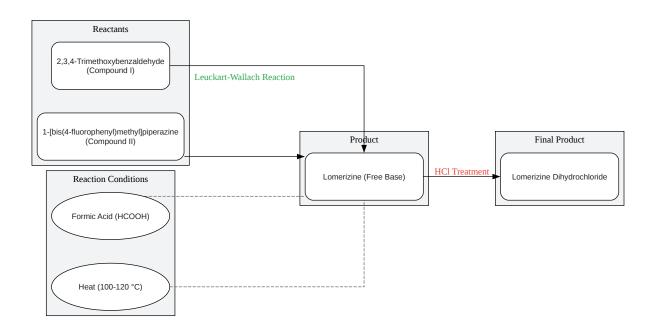
Synthesis of Lomerizine Dihydrochloride

The most prevalent and industrially viable method for the synthesis of **Lomerizine** is the Leuckart-Wallach reaction. This one-pot synthesis involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with 1-[bis(4-fluorophenyl)methyl]piperazine using formic acid as both the reducing agent and a catalyst.

Synthetic Pathway

The overall synthetic scheme is illustrated in the following diagram:





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Caption: Synthesis of **Lomerizine** Dihydrochloride via Leuckart-Wallach Reaction.

Experimental Protocols

The following protocols are derived from published literature and patents, providing a detailed methodology for the synthesis of **Lomerizine** dihydrochloride.

Protocol 1: Synthesis of Lomerizine Free Base



- Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, charge 1-[bis(4-fluorophenyl)methyl]piperazine (Compound II) and 2,3,4-trimethoxybenzaldehyde (Compound I).
- Reaction Initiation: Heat the mixture to 100-120°C with stirring.
- Addition of Formic Acid: Slowly add formic acid to the heated mixture.
- Reaction Progression: Maintain the reaction temperature at 100-120°C and continue stirring for several hours until the reaction is complete (monitored by a suitable chromatographic technique like TLC or HPLC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Add a suitable organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., sodium hydroxide solution) to neutralize the excess formic acid and extract the product.
 - Separate the organic layer.
 - Wash the organic layer with water and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
 - Concentrate the organic layer under reduced pressure to obtain the crude Lomerizine free base.

Protocol 2: Purification of Lomerizine Free Base

- Recrystallization: Dissolve the crude Lomerizine in a suitable solvent system (e.g., ethanol/water or acetonitrile).
- Crystallization: Cool the solution to induce crystallization.
- Isolation: Filter the crystals and wash with a cold solvent.
- Drying: Dry the purified Lomerizine free base under vacuum.



Protocol 3: Conversion to Lomerizine Dihydrochloride

- Dissolution: Dissolve the purified **Lomerizine** free base in a suitable organic solvent (e.g., ethanol or isopropanol).
- Acidification: Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol or isopropanolic HCl) to the Lomerizine solution with stirring.
- Precipitation: The **Lomerizine** dihydrochloride will precipitate out of the solution.
- Isolation and Drying: Filter the precipitate, wash with a suitable solvent, and dry under vacuum to yield the final product.

Quantitative Data from Synthesis

The following table summarizes the quantitative data from various synthetic examples reported in the literature, highlighting the yields and purity achieved under different reaction conditions.

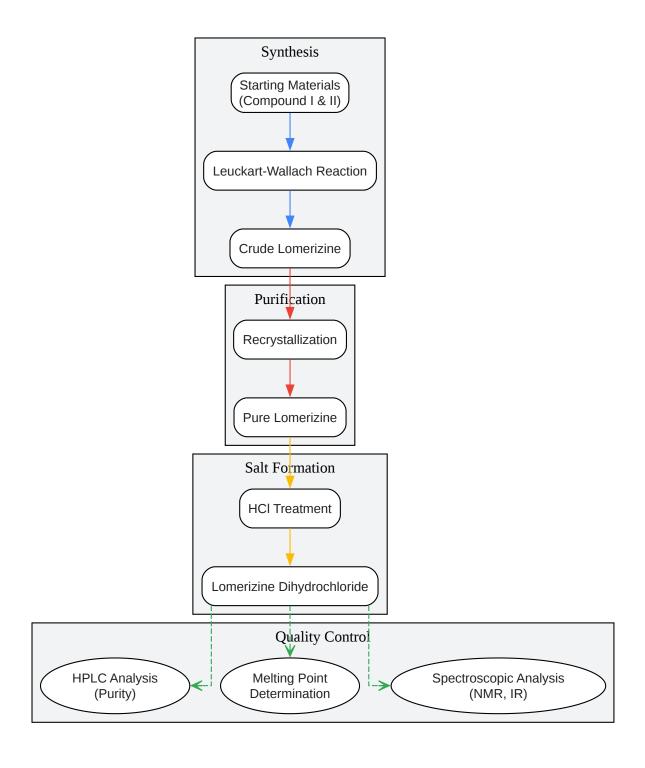
Example	Reactant Ratio (I:II)	Solvent	Reaction Temperat ure (°C)	Reaction Time (h)	Yield (%)	Purity (HPLC) (%)
1	1:1.03	None	105	3	75.8	98.19
2	1:1.1	Xylene	140	2	94.7	99.96
3	1:1.03	Heptane	110	4.5	94.7	99.87

Table 2: Summary of Reaction Conditions and Outcomes for **Lomerizine** Synthesis.

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates the logical workflow from starting materials to the final, quality-controlled **Lomerizine** dihydrochloride product.





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Caption: Workflow for the Synthesis and Quality Control of **Lomerizine** Dihydrochloride.



Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and synthesis of **Lomerizine** dihydrochloride. The detailed information on its physicochemical properties, the step-by-step synthetic protocols, and the associated quantitative data serve as a valuable resource for chemists and pharmaceutical scientists. The provided visualizations of the synthetic pathway and workflow offer a clear and concise understanding of the process, facilitating further research and development in this area.

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